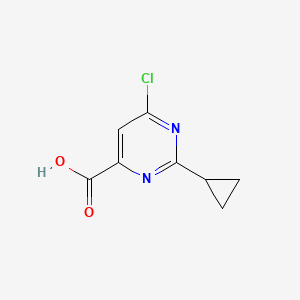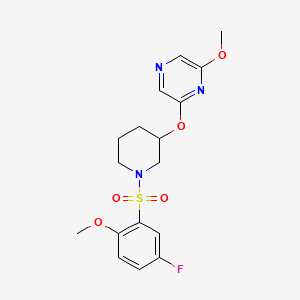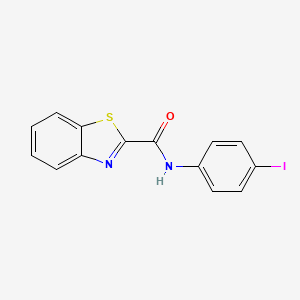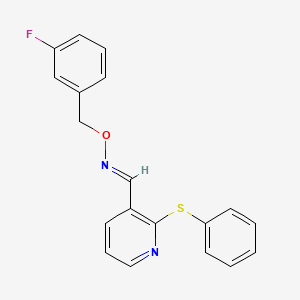
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1240597-79-8 . It has a molecular weight of 198.61 and its IUPAC name is 6-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H7ClN2O2/c9-6-3-5 (8 (12)13)10-7 (11-6)4-1-2-4/h3-4H,1-2H2, (H,12,13) . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound’s structure.Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to bind to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting this enzyme, this compound prevents the formation of new bacterial cell walls, leading to cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anti-inflammatory properties, this compound has been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of folate, an essential nutrient for cell growth and division. Additionally, this compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid, a compound that can contribute to the development of gout.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is its potent antimicrobial activity against a wide range of bacterial strains. This makes it a valuable tool for investigating the mechanisms of bacterial cell wall synthesis and the development of new antibiotics. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to develop new antibiotics with improved efficacy and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases and other conditions.
Synthesis Methods
The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid involves several steps, including the reaction of 2-cyclopropylpyrimidine-4-carboxylic acid with thionyl chloride, followed by the addition of chloroacetyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale synthesis.
Scientific Research Applications
The scientific research community has shown great interest in the potential applications of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid. One of the most promising areas of research is medicinal chemistry, where this compound has been shown to exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling this compound.
properties
IUPAC Name |
6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-5(8(12)13)10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHFHHLCPQQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240597-79-8 |
Source


|
| Record name | 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2949814.png)
![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)

![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)


![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2949824.png)
